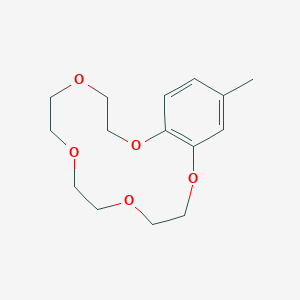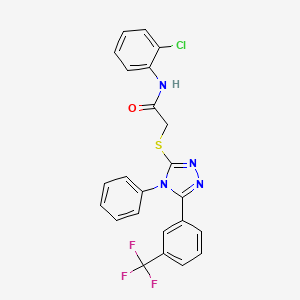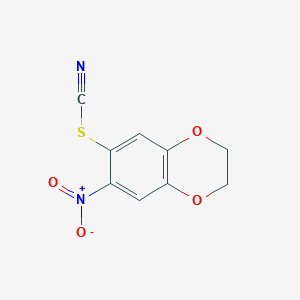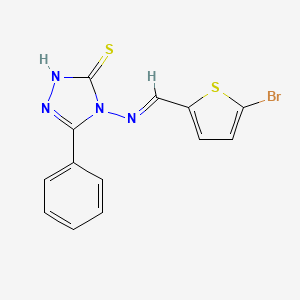
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate is a complex organic compound with the molecular formula C23H17BrCl2N2O4. It is known for its unique structure, which includes bromine, chlorine, and phenoxy groups. This compound is often used in early discovery research due to its rare and unique chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves multiple steps. The process typically starts with the preparation of the core phenyl ring, followed by the introduction of the chlorophenoxy and carbohydrazonoyl groups. The final step involves the addition of the 2-chlorobenzoate group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound is less common due to its complexity and the need for precise reaction conditions. when produced industrially, the process involves large-scale synthesis using automated reactors and stringent quality control measures to ensure purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols .
Applications De Recherche Scientifique
4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-BR-2-(2-(2-(3-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-(2-(4-Bromophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate
- 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 3-methylbenzoate
Uniqueness
What sets 4-BR-2-(2-(2-(4-Chlorophenoxy)propanoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties.
Propriétés
Numéro CAS |
765275-91-0 |
|---|---|
Formule moléculaire |
C23H17BrCl2N2O4 |
Poids moléculaire |
536.2 g/mol |
Nom IUPAC |
[4-bromo-2-[(E)-[2-(4-chlorophenoxy)propanoylhydrazinylidene]methyl]phenyl] 2-chlorobenzoate |
InChI |
InChI=1S/C23H17BrCl2N2O4/c1-14(31-18-9-7-17(25)8-10-18)22(29)28-27-13-15-12-16(24)6-11-21(15)32-23(30)19-4-2-3-5-20(19)26/h2-14H,1H3,(H,28,29)/b27-13+ |
Clé InChI |
YQQYWZXJNOCXKQ-UVHMKAGCSA-N |
SMILES isomérique |
CC(C(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)Cl |
SMILES canonique |
CC(C(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=CC=C2Cl)OC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethylphenyl)-N'-[(E)-(4-methoxyphenyl)methylideneamino]oxamide](/img/structure/B15082725.png)


![(5Z)-5-{[3-(4-ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15082748.png)






![(5Z)-3-Butyl-5-{[3-(3-fluoro-4-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15082807.png)
![Isopropyl 2-(1-ethyl-2-oxoindolin-3-ylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15082823.png)
![N'-{(E)-[3-(benzyloxy)phenyl]methylidene}-2-bromobenzohydrazide](/img/structure/B15082824.png)
![1-(Benzylamino)-3-methyl-2-(3-methylbutyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B15082832.png)
